4-Ethoxybenzene-1,2-diamine

Overview

Description

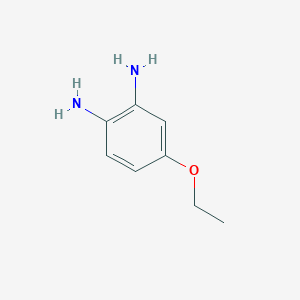

4-Ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, and an ethoxy group is substituted at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxybenzene-1,2-diamine typically involves the reduction of 4-ethoxy-1,2-dinitrobenzene. The reduction can be carried out using various reducing agents such as iron powder in the presence of acetic acid. The reaction conditions generally involve heating the mixture to around 60°C and maintaining the temperature until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a hydrogenation reactor under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of more reduced aromatic amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can direct the substitution to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: More reduced aromatic amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Ethoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethoxybenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

4-Methoxybenzene-1,2-diamine: Similar structure but with a methoxy group instead of an ethoxy group.

4-Methylbenzene-1,2-diamine: Contains a methyl group instead of an ethoxy group.

4-Chlorobenzene-1,2-diamine: Contains a chlorine atom instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzene-1,2-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical or biological activity.

Biological Activity

4-Ethoxybenzene-1,2-diamine (CAS Number: 1197-37-1) is an organic compound characterized by its unique structure, which includes two amino groups at the 1 and 2 positions of a benzene ring and an ethoxy group at the 4 position. This compound exhibits a range of biological activities and has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

- Molecular Formula : C8H12N2O

- Molecular Weight : 152.19 g/mol

- Structure : The presence of the ethoxy group enhances the solubility and reactivity of the compound compared to other similar diamines.

The biological activity of this compound primarily involves:

- Electrophilic Aromatic Substitution : This is a common reaction mechanism for benzene derivatives, allowing for various substitution reactions that can modify the compound's biological properties.

- Interaction with Biological Targets : The amino groups can interact with enzymes and receptors, potentially acting as inhibitors or activators in biochemical pathways.

Pharmacokinetics

Research on the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is limited. However, its solubility due to the ethoxy group suggests favorable absorption characteristics. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Antioxidant Properties

Studies have indicated that compounds with similar structures exhibit antioxidant activity. The ability of this compound to scavenge free radicals could be explored in therapeutic contexts.

Enzyme Interaction Studies

This compound has been utilized in biochemical assays to study enzyme mechanisms. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Synthesis of Organocatalysts : In research focused on synthesizing chiral catalysts, derivatives of benzene-1,2-diamines were shown to facilitate high yields in asymmetric reactions .

- Biological Assays : The compound has been tested for its ability to modulate enzyme activity in vitro, demonstrating significant effects on specific enzyme pathways relevant to disease mechanisms.

- Comparative Studies : When compared with related compounds such as 4-Methoxybenzene-1,2-diamine and 4-Chlorobenzene-1,2-diamine, this compound exhibited unique reactivity profiles due to the presence of the ethoxy group.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis:

- Dyes and Pigments : Its chemical properties make it suitable for producing various dyes.

- Pharmaceuticals : Investigations into its therapeutic potential are ongoing, particularly regarding its role as a precursor in drug synthesis.

- Polymer Production : The compound is also explored for use in producing advanced materials due to its unique reactivity .

Summary Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxybenzene-1,2-diamine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of substituted benzene-1,2-diamines typically involves electrophilic aromatic substitution (EAS) or reduction of nitro precursors. For ethoxy-substituted derivatives, EAS with ethoxy groups as directing substituents can be optimized using catalysts like pyridine to stabilize intermediates . Protecting the amino groups during synthesis (e.g., via acetylation) minimizes side reactions. Solvent selection (e.g., ethanol or DMF) and controlled temperature (60–80°C) enhance regioselectivity and yield, as demonstrated in analogous diamine syntheses . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended for high purity.

Q. How does the ethoxy substituent influence the electronic and steric properties of benzene-1,2-diamine derivatives in coordination chemistry?

- Methodological Answer : The ethoxy group (-OCH₂CH₃) is an electron-donating substituent that increases electron density on the aromatic ring, enhancing nucleophilicity at the ortho and para positions. This facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in Schiff base complexes. Steric effects from the ethoxy group can hinder planar coordination geometries, as observed in fluorinated analogs . Comparative studies using Hammett constants (σ values) and computational modeling (DFT) can quantify electronic effects, while X-ray crystallography resolves steric impacts on coordination complexes .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives, particularly in resolving structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy groups).

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for verifying regiochemistry in derivatives like Schiff bases .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields or spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions in yields often arise from unoptimized reaction conditions (e.g., solvent polarity, stoichiometry). Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, catalyst loading, and reaction time, can identify optimal conditions . For spectroscopic inconsistencies, cross-validation using multiple techniques (e.g., NMR with COSY/HSQC, X-ray) is essential. Replicate experiments under inert atmospheres (N₂/Ar) minimize oxidation side products .

Q. What strategies enable enantioselective functionalization of this compound for chiral ligand development?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For vicinal diamines, asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts achieves high enantiomeric excess (ee >90%) . Alternatively, enzymatic resolution (e.g., lipase-catalyzed acylations) separates enantiomers. Chiral HPLC or circular dichroism (CD) validates ee values .

Q. In heterocyclic synthesis, what novel benzimidazole or quinoxaline derivatives can be synthesized from this compound, and what are their potential applications?

- Methodological Answer : Condensation with aldehydes or ketones forms Schiff bases, which cyclize to benzimidazoles under oxidative conditions (e.g., air/O₂ in aqueous media ). Ethoxy-substituted quinoxalines are synthesized via condensation with α-ketoglutaric acid, yielding heterocycles with applications as serotonin receptor antagonists or anticancer agents . For example:

| Derivative | Synthetic Route | Application |

|---|---|---|

| Benzimidazole | Condensation + O₂ oxidation | 5-HT6 receptor modulation |

| Quinoxaline | α-ketoglutaric acid cyclization | Antitumor activity |

Q. How do computational models predict the reactivity and thermodynamic stability of this compound compared to experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., HOMO localization at C3/C6 positions). Thermodynamic stability is assessed via Gibbs free energy (ΔG) of tautomers or conformers. Experimental validation includes DSC (melting point analysis) and kinetic stability studies in acidic/basic media . Discrepancies between computed and observed data often arise from solvent effects, requiring implicit/explicit solvation models in simulations .

Properties

IUPAC Name |

4-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLREYQZEOLXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061608 | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

295 °C | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water; soluble in ethanol, ethyl ether, and chloroform. | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000926 [mmHg] | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1197-37-1 | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1,2-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYBENZENE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA5O61D538 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

71.5 °C | |

| Record name | 4-ETHOXY-1,2-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6233 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.